Cas no 184593-05-3 (1-Propanol, 2-(methylamino)-, (2R)-)

1-Propanol, 2-(methylamino)-, (2R)- structure
184593-05-3 structure
Product Name:1-Propanol, 2-(methylamino)-, (2R)-
CAS No:184593-05-3
MF:C4H11NO
MW:89.1362411975861
MDL:MFCD19218361
CID:1378376
PubChem ID:12695787
Update Time:2025-07-16

1-Propanol, 2-(methylamino)-, (2R)- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanol, 2-(methylamino)-, (2R)-
    • (2R)-2-(methylamino)propan-1-ol
    • 1-PROPANOL, 2-(METHYLAMINO)-, (2R)
    • (2R)-2-(Methylamino)-1-propanol
    • (R)-2-methylamino-propan-1-ol
    • (R)-2-(Methylamino)propan-1-ol
    • 184593-05-3
    • D80042
    • EN300-205110
    • MFCD19218361
    • PXWASTUQOKUFKY-SCSAIBSYSA-N
    • DTXSID70507172
    • DB-222719
    • MDL: MFCD19218361
    • Inchi: 1S/C4H11NO/c1-4(3-6)5-2/h4-6H,3H2,1-2H3/t4-/m1/s1
    • InChI Key: PXWASTUQOKUFKY-SCSAIBSYSA-N
    • SMILES: OC[C@@H](C)NC

Computed Properties

  • Exact Mass: 89.08413
  • Monoisotopic Mass: 89.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 2
  • Complexity: 30.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • Density: 0.9±0.1 g/cm3
  • Boiling Point: 148.8±13.0 °C at 760 mmHg
  • Flash Point: 67.4±10.5 °C
  • PSA: 32.26
  • Vapor Pressure: 1.6±0.6 mmHg at 25°C

1-Propanol, 2-(methylamino)-, (2R)- Security Information

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1-Propanol, 2-(methylamino)-, (2R)- Suppliers

Amadis Chemical Company Limited
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(CAS:184593-05-3)1-Propanol, 2-(methylamino)-, (2R)-
Order Number:A932597
Stock Status:in Stock
Quantity:1g/250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:08
Price ($):398.0/166.0
Email:sales@amadischem.com

Additional information on 1-Propanol, 2-(methylamino)-, (2R)-

Introduction to (2R)-2-(Methylamino)-1-Propanol (CAS No. 184593-05-3)

(2R)-2-(Methylamino)-1-Propanol (CAS No. 184593-05-3) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (R)-Pseudoephedrine, is a key intermediate in the synthesis of various pharmaceuticals and is notable for its potential therapeutic applications.

The chemical structure of (2R)-2-(Methylamino)-1-Propanol features a primary alcohol group and a methylamine substituent attached to the second carbon atom, which is configured in the R enantiomeric form. This specific configuration imparts unique properties to the compound, making it valuable in both academic research and industrial applications.

Recent studies have highlighted the importance of chiral compounds in drug development due to their ability to interact selectively with biological targets. The enantiomeric purity of (2R)-2-(Methylamino)-1-Propanol is crucial for its effectiveness and safety in pharmaceutical formulations. Advanced analytical techniques, such as chiral chromatography, are employed to ensure the high enantiomeric excess (ee) of this compound.

In the context of medicinal chemistry, (2R)-2-(Methylamino)-1-Propanol has been explored for its potential as a precursor to decongestants and other sympathomimetic agents. Its ability to act as a nasal decongestant and bronchodilator makes it a valuable component in over-the-counter medications. Additionally, its structural similarity to other biologically active compounds has led to its use in the synthesis of novel drugs with improved pharmacological profiles.

The synthesis of (2R)-2-(Methylamino)-1-Propanol typically involves asymmetric synthesis methods, which are designed to produce the desired enantiomer with high efficiency and yield. Techniques such as asymmetric hydrogenation and enzymatic resolution have been successfully employed to achieve this goal. These methods not only enhance the purity of the final product but also reduce the environmental impact associated with traditional chemical processes.

From a pharmacological standpoint, (2R)-2-(Methylamino)-1-Propanol exhibits selective binding to adrenergic receptors, particularly α-adrenergic receptors. This binding affinity contributes to its decongestant properties by constricting blood vessels in the nasal passages, thereby reducing inflammation and congestion. Clinical trials have demonstrated its efficacy and safety profile, making it a preferred choice for treating common cold symptoms and allergic rhinitis.

Beyond its use as a decongestant, (2R)-2-(Methylamino)-1-Propanol has shown promise in other therapeutic areas. For instance, it has been investigated for its potential as an antidepressant due to its ability to modulate neurotransmitter levels in the brain. Preliminary studies suggest that it may have a role in treating mood disorders by enhancing serotonin and norepinephrine levels.

The safety profile of (2R)-2-(Methylamino)-1-Propanol is well-documented, with minimal side effects reported in clinical trials. Common side effects include mild dizziness and dry mouth, which are generally well-tolerated by patients. However, as with any pharmaceutical agent, proper dosing and administration guidelines must be followed to ensure optimal therapeutic outcomes.

In conclusion, (2R)-2-(Methylamino)-1-Propanol (CAS No. 184593-05-3) is a versatile chiral compound with significant potential in pharmaceutical research and development. Its unique chemical structure and biological activity make it an important molecule for both academic exploration and industrial application. Ongoing research continues to uncover new avenues for its use, further solidifying its importance in the field of medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:184593-05-3)1-Propanol, 2-(methylamino)-, (2R)-
A932597
Purity:99%/99%
Quantity:1g/250mg
Price ($):398.0/166.0
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